molecular formula C30H38Br2N2O2S2 B1444553 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1057401-13-4

3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No. B1444553
M. Wt: 682.6 g/mol
InChI Key: LVCBYFZCUVYBPP-UHFFFAOYSA-N
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Description

“3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a building block containing a DPP backbone as a strong acceptor unit . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions .


Molecular Structure Analysis

This compound has a planar conjugated bi-cyclic structure . This structure allows for stronger π–π interactions, which can influence its chemical properties and reactivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 684.6 . It is found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm .

Scientific Research Applications

Electrochromic Applications

Diketopyrrolopyrrole-based low-bandgap conjugated polymers with siloxane side chains, synthesized from this compound, have demonstrated significant potential in electrochromic applications. These polymers exhibit promising redox stability, high optical contrast, and coloration efficiency, which are crucial for electrochromic devices (Shi et al., 2016).

Organic Phototransistors

The compound has been used to synthesize a difluorinated diketopyrrolopyrrole (DPP) derivative for application in organic phototransistors. These transistors exhibit noticeable photoresponses upon illumination, indicating the potential of this derivative in phototransistor technology (Lee et al., 2018).

Semiconducting Properties

Studies have explored the semiconducting characteristics of conjugated polymers synthesized using this compound. The energy levels of these polymers can be systematically varied, displaying potential for both p-type and n-type semiconducting applications (Hong et al., 2018).

Organic Thin-Film Transistors

The compound has been used in the synthesis of copolymers exhibiting high hole mobility, which is a crucial parameter for organic thin-film transistors. This application demonstrates the material's potential in the field of flexible and lightweight electronic devices (Yi et al., 2012).

Photovoltaic Properties

The compound is a key component in the synthesis of donor-acceptor conjugated polymers for organic solar cells. These polymers exhibit unique properties like small energy band gaps and low-lying HOMO energy levels, essential for efficient solar energy conversion (Gironda et al., 2012).

Photodynamic Therapy

A novel application in photodynamic therapy has been explored, where a bromo-substituted diketopyrrolopyrrole derivative of this compound has shown high efficiency and precise targeting to tumors (Cai et al., 2016).

properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2O2S2/c1-3-5-7-9-11-13-19-33-27(21-15-17-23(31)37-21)25-26(29(33)35)28(22-16-18-24(32)38-22)34(30(25)36)20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCBYFZCUVYBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735832
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS RN

1057401-13-4
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 3
Reactant of Route 3
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 4
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 5
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Citations

For This Compound
4
Citations
G Albano, F Zinna, A Taddeucci… - … A European Journal, 2023 - Wiley Online Library
We have studied the impact of achiral substituents on the chiral supramolecular architectures of diketopyrrolo[3,4‐c]pyrrole‐1,2,3‐1H‐triazole (DPP) dyes. We decorated the same chiral …
G Albano, F Zinna, F Urraci… - … A European Journal, 2022 - Wiley Online Library
The chiroptical features of chiral diketopyrrolo[3,4‐c]pyrrole (DPP) derivatives have been only marginally investigated to date. In this regard, we have synthesized ad hoc four chiral DPP …
D Giri, SK Raut, SK Patra - Dyes and Pigments, 2020 - Elsevier
In this study, diketopyrrolopyrrole-alt-thiophene (P1 and P2) and perylene-diimide-alt-thiophene (P3 and P4) based donor-π-acceptor (D-π-A) copolymers have been synthesized from …
Number of citations: 17 www.sciencedirect.com
SM Wagalgave, AC Mendhe, DN Nadimetla… - Journal of …, 2021 - Elsevier
We designed and synthesized two diketopyrrolopyrrole (DPP) derivatives (DPP1 and DPP2) which are substituted with phenyl and thiophene moieties in between DPP core and …
Number of citations: 11 www.sciencedirect.com

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